REACTION_CXSMILES
|
[NH2:1]/[C:2](=[C:4](\[C:11]([O:13][CH2:14][CH3:15])=[O:12])/[CH:5]=[CH:6]/[C:7](OC)=[O:8])/[CH3:3]>CN(C=O)C>[CH3:3][C:2]1[NH:1][C:7](=[O:8])[CH:6]=[CH:5][C:4]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N\C(\C)=C(\C=C\C(=O)OC)/C(=O)OCC
|
Name
|
one
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 165° C. for 14 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Type
|
WASH
|
Details
|
was washed with DMF and small amount of methanol
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(C=CC1C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |